

Application Notes and Protocols for In Vivo Studies with MDVN1003

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Compound of Interest		
Compound Name:	MDVN1003	
Cat. No.:	B608953	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDVN1003 is a potent, dual inhibitor of Bruton's tyrosine kinase (BTK) and phosphatidylinositol 3-kinase delta (PI3K δ). Both BTK and PI3K δ are critical components of the B-cell receptor (BCR) signaling pathway, which is a key driver of proliferation and survival in many B-cell malignancies. The dual targeting of these two key nodes in the BCR pathway by **MDVN1003** presents a promising therapeutic strategy for various forms of non-Hodgkin's lymphoma (NHL) and other B-cell driven diseases.

These application notes provide a comprehensive overview of the recommended dosage and protocols for in vivo studies using **MDVN1003**, based on preclinical data from analogous dual BTK/PI3K δ inhibitors in relevant animal models. The provided information is intended to serve as a guide for designing and executing robust preclinical efficacy and pharmacokinetic/pharmacodynamic (PK/PD) studies.

Quantitative Data Summary

The following table summarizes the in vivo dosages of representative BTK and PI3K δ inhibitors used in preclinical lymphoma models. This data can serve as a starting point for dose-range finding studies with **MDVN1003**.

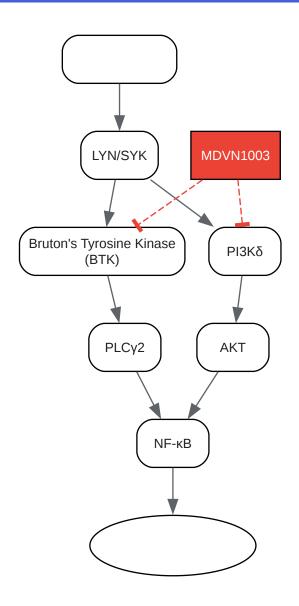


Compo und Class	Compo und Name	Animal Model	Tumor Model	Dosage	Adminis tration Route	Dosing Schedul e	Referen ce
PI3Kδ Inhibitor	GS- 649443	Mouse	TMD8 xenograft	1 or 5 mg/kg	Not Specified	BID	[1][2]
BTK Inhibitor	ONO/GS -4059	Mouse	TMD8 xenograft	3 or 10 mg/kg	Not Specified	BID	[1][2]
PI3Kδ Inhibitor	Idelalisib	Mouse	Not Specified	Not Specified	Oral	Not Specified	[2][3]
Pl3Kδ Inhibitor	BGB- 10188	Mouse	Human B-cell lymphom a xenograft	Not Specified	Not Specified	Not Specified	[4]

Signaling Pathway

The following diagram illustrates the central role of BTK and PI3K δ in the B-cell receptor signaling pathway and the mechanism of action of **MDVN1003**.





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Diagram 1: MDVN1003 targets key nodes in the BCR signaling pathway.

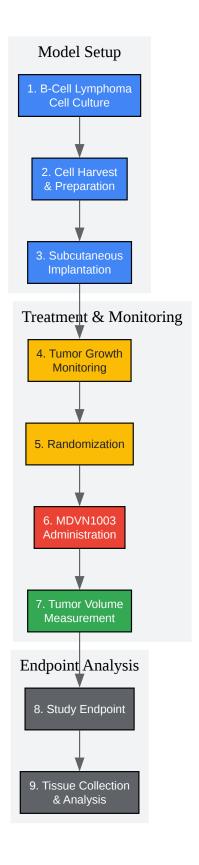
Experimental Protocols General Animal Husbandry

All animal experiments should be conducted in accordance with the guidelines and regulations of the local Institutional Animal Care and Use Committee (IACUC). Animals should be housed in a specific pathogen-free (SPF) environment with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard chow and water should be provided ad libitum.

Xenograft Tumor Model Protocol



This protocol describes the establishment of a subcutaneous B-cell lymphoma xenograft model, a common method for evaluating the in vivo efficacy of anti-cancer agents.





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Diagram 2: Workflow for a subcutaneous xenograft efficacy study.

Materials:

- B-cell lymphoma cell line (e.g., TMD8, Daudi, Raji)
- Appropriate cell culture medium and supplements
- Immunocompromised mice (e.g., NOD/SCID, NSG)
- Matrigel (or other appropriate extracellular matrix)
- MDVN1003 formulated in a suitable vehicle (e.g., 0.5% methylcellulose)
- Calipers for tumor measurement
- Anesthesia and euthanasia reagents

Procedure:

- Cell Culture: Culture the selected B-cell lymphoma cell line according to the supplier's recommendations to ensure logarithmic growth.
- Cell Preparation: Harvest cells and resuspend in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 5-10 x 107 cells/mL.
- Tumor Implantation: Subcutaneously inject 100-200 μL of the cell suspension into the flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
- Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm3), randomize the animals into treatment and control groups.



- Drug Administration: Administer MDVN1003 or vehicle control to the respective groups via the chosen route (e.g., oral gavage) and schedule (e.g., once or twice daily).
- Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
- Endpoint: The study may be terminated when tumors in the control group reach a predetermined maximum size, or after a fixed duration of treatment.
- Tissue Collection: At the end of the study, collect tumors and other relevant tissues for downstream analysis (e.g., histology, Western blotting, RNA sequencing).

Pharmacokinetic (PK) Study Protocol

A PK study is essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of **MDVN1003**.

Procedure:

- Administer a single dose of MDVN1003 to a cohort of animals (e.g., mice or rats) via the intended clinical route (e.g., oral gavage or intravenous injection).
- Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
- Process the blood samples to separate plasma.
- Analyze the concentration of MDVN1003 in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
- Calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Disclaimer

The information provided in these application notes is intended for guidance purposes only. The optimal dosage, administration route, and experimental design for in vivo studies with **MDVN1003** may vary depending on the specific animal model, tumor type, and research



objectives. It is highly recommended to perform dose-range finding and tolerability studies to establish the optimal experimental conditions. The protocols for analogous compounds should be adapted and optimized for **MDVN1003** based on its specific properties.

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